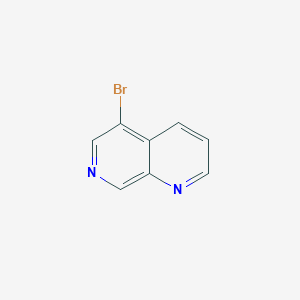

5-Bromo-1,7-naftiridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of various naphthyridine derivatives has been explored through different chemical reactions. For instance, the synthesis of 5,6-dihydrodibenzo[b,h][1,6]naphthyridines was achieved using a copper bromide catalyzed intramolecular [4 + 2] hetero-Diels-Alder reaction, which was followed by air oxidation to yield the products in high yields . Similarly, 5,6,7,8-tetrahydro-1,6-naphthyridine methyl homologs were synthesized through chemical modification of pyridine derivatives and a condensation process involving 1-benzyl-4-piperidinone with 3-amino-enones . Additionally, the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine was described via reductive amination of Schiff's bases .

Molecular Structure Analysis

The molecular structures of naphthyridine derivatives have been characterized using various techniques. X-ray diffraction analysis was used to characterize the crystal structures of proton-transfer complexes assembled from 5,7-dimethyl-1,8-naphthyridine-2-amine with different carboxylic acids, revealing the presence of hydrogen bonding interactions that contribute to the 3D framework structure of these complexes .

Chemical Reactions Analysis

Naphthyridine derivatives have been shown to undergo various chemical reactions. Benzo[c][2,7]naphthyridines with electron-withdrawing substituents were subjected to regioselective homolytic substitutions, leading to the formation of 5,6-dihydro derivatives and, upon rearomatization, 4,5-disubstituted benzo[c][2,7]naphthyridines . The bromination of thieno[c]fused 1,5-naphthyridines and their 5-N-oxides was also studied, with regioselective bromination observed in some cases .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure and the substituents present. For example, the crystalline forms of the proton-transfer complexes mentioned earlier displayed different melting points and were characterized by IR and elemental analysis, indicating the influence of noncovalent interactions on their physical properties .

Relevant Case Studies

Several naphthyridine derivatives have shown significant biological activity. A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines demonstrated notable antimalarial activity, with some compounds effecting apparent cures in a mouse model of malaria . These findings highlight the potential of naphthyridine derivatives as therapeutic agents and warrant further investigation into their medicinal applications.

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Antiproliferativos

5-Bromo-1,7-naftiridina: los derivados se han explorado por su potencial como agentes antiproliferativos. Estos compuestos pueden inhibir el crecimiento de las células cancerosas al interferir con los mecanismos de división y proliferación celular. La investigación ha demostrado que ciertos derivados exhiben una actividad significativa contra diversas líneas celulares cancerosas, lo que los convierte en candidatos prometedores para el desarrollo de fármacos contra el cáncer .

Aplicaciones Antibacterianas

Las propiedades antibacterianas de This compound son notables, particularmente contra cepas resistentes a los medicamentos. Los científicos están investigando estos compuestos como una nueva clase de antibióticos que se pueden usar para combatir infecciones bacterianas que ya no responden a los antibióticos tradicionales .

Actividad Antiparasitaria

Este compuesto ha demostrado efectividad en el tratamiento de infecciones parasitarias. Por ejemplo, se ha informado que los derivados de This compound poseen actividad contra las especies de Plasmodium, que son responsables de la malaria. Esto abre posibilidades para nuevas terapias contra la malaria, especialmente en áreas donde la resistencia a los medicamentos existentes es frecuente .

Investigación Antiviral

En el campo de la investigación antiviral, los derivados de This compound se están estudiando por su potencial para inhibir los virus. Su mecanismo implica la interrupción de la replicación viral, lo que podría conducir a tratamientos efectivos para infecciones virales, incluidas las causadas por virus emergentes y reemergentes .

Propiedades Antiinflamatorias

Los efectos antiinflamatorios de This compound lo convierten en un compuesto de interés para el desarrollo de nuevos fármacos antiinflamatorios. Su capacidad para modular las vías inflamatorias podría ser beneficiosa en el tratamiento de enfermedades inflamatorias crónicas .

Síntesis de Complejos Metálicos

This compound: sirve como ligando en la síntesis de complejos metálicos. Estos complejos tienen diversas aplicaciones, incluida la catálisis en reacciones orgánicas, la ciencia de los materiales y como modelos para sistemas biológicos. El sustituyente bromo proporciona un sitio reactivo para una mayor funcionalización, lo que mejora la versatilidad de estos complejos .

Mecanismo De Acción

Target of Action

Naphthyridines, in general, have been found to exhibit a broad spectrum of biological activities, suggesting that they interact with multiple targets .

Mode of Action

For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, and N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

Naphthyridines have been associated with a variety of biological applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Naphthyridines, in general, have been found to exhibit a variety of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

Safety and Hazards

Direcciones Futuras

Naphthyridines, including 5-Bromo-1,7-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Their wide range of activity makes them a fascinating object of research with prospects for use in therapeutic purposes .

Propiedades

IUPAC Name |

5-bromo-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFILKMJRFZJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2N=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50488374 | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17965-76-3 | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50488374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,7-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

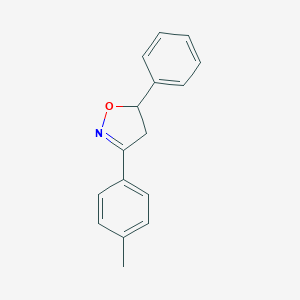

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

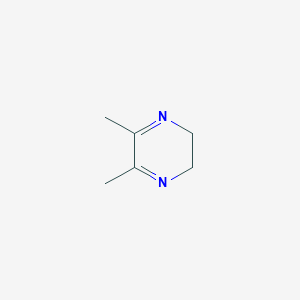

Feasible Synthetic Routes

Q & A

Q1: What is unique about the reactivity of 5-bromo-1,7-naphthyridine with potassium amide?

A1: 5-Bromo-1,7-naphthyridine exhibits intriguing reactivity with potassium amide in liquid ammonia. Unlike simple aromatic substitution reactions, this interaction leads to a combination of tele-amination and Chichibabin reactions. [] The tele-amination occurs predominantly at position 8, yielding 8-amino-1,7-naphthyridine, while a smaller amount of 2-amino-1,7-naphthyridine is also formed. [] Additionally, the Chichibabin reaction results in the formation of 8-amino-5-bromo-1,7-naphthyridine. [] This diverse reactivity is attributed to the influence of the nitrogen atoms in the naphthyridine ring system on the electron density distribution.

Q2: How does the reactivity of 5-bromo-1,7-naphthyridine compare to that of 5-chloro-1,7-naphthyridine under similar conditions?

A2: Interestingly, the 5-chloro analog reacts at a significantly slower rate with potassium amide compared to 5-bromo-1,7-naphthyridine. [] While 5-bromo-1,7-naphthyridine undergoes both tele-amination and Chichibabin reactions, 5-chloro-1,7-naphthyridine primarily yields a small amount of 8-amino-5-chloro-1,7-naphthyridine via the Chichibabin pathway. [] This difference in reactivity highlights the influence of the halogen atom on the reaction pathway and kinetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)